O-(3-bromo-2-cyano-1-phenylprop-1-en-1-yl) O,O-diethyl phosphorothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(3-bromo-2-cyano-1-phenylprop-1-en-1-yl) O,O-diethyl phosphorothioate is a phosphorothioate compound with the molecular formula C14H17BrNO3PS and a molecular weight of 390.23 g/mol . This compound is known for its robust inhibitory characteristics and finds applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-bromo-2-cyano-1-phenylprop-1-en-1-yl) O,O-diethyl phosphorothioate involves the reaction of 3-bromo-2-cyano-1-phenylprop-1-en-1-ol with diethyl phosphorochloridothioate in the presence of a base such as triethylamine . The reaction is typically carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
O-(3-bromo-2-cyano-1-phenylprop-1-en-1-yl) O,O-diethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioate oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
O-(3-bromo-2-cyano-1-phenylprop-1-en-1-yl) O,O-diethyl phosphorothioate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, Alzheimer’s disease, and Parkinson’s disease.
Industry: Utilized in the development of pesticides and other agrochemicals.
Wirkmechanismus
The mechanism of action of O-(3-bromo-2-cyano-1-phenylprop-1-en-1-yl) O,O-diethyl phosphorothioate involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by inhibiting specific enzymes, thereby disrupting biological pathways and processes. The exact molecular targets and pathways involved vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O-(3-bromo-2-cyano-1-phenyl-1-propen-1-yl) O,O-diethyl ester
- Phosphorothioic acid, O-(3-bromo-2-cyano-1-phenyl-1-propen-1-yl) O,O-diethyl ester
Uniqueness
O-(3-bromo-2-cyano-1-phenylprop-1-en-1-yl) O,O-diethyl phosphorothioate is unique due to its specific structural features and robust inhibitory characteristics. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Eigenschaften
Molekularformel |
C14H17BrNO3PS |
---|---|
Molekulargewicht |
390.23 g/mol |
IUPAC-Name |
(E)-2-(bromomethyl)-3-diethoxyphosphinothioyloxy-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C14H17BrNO3PS/c1-3-17-20(21,18-4-2)19-14(13(10-15)11-16)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3/b14-13- |
InChI-Schlüssel |
QYJOONBGZKCXBK-YPKPFQOOSA-N |
Isomerische SMILES |
CCOP(=S)(OCC)O/C(=C(/CBr)\C#N)/C1=CC=CC=C1 |
Kanonische SMILES |
CCOP(=S)(OCC)OC(=C(CBr)C#N)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.